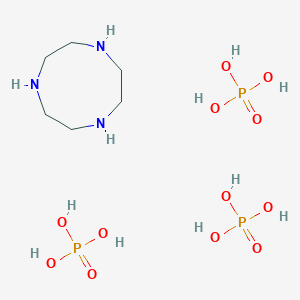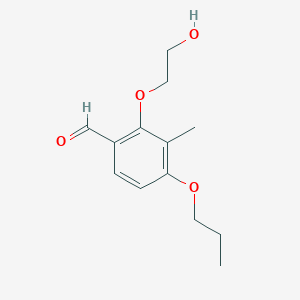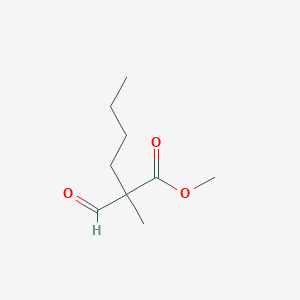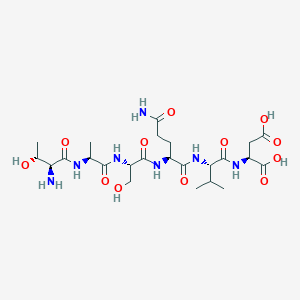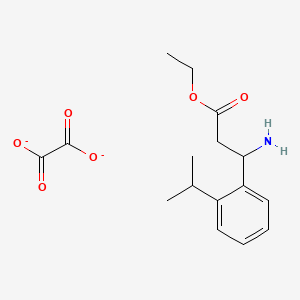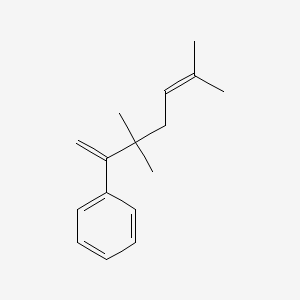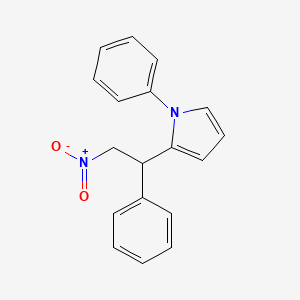![molecular formula C11H18N4O B14224543 6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide CAS No. 827588-38-5](/img/structure/B14224543.png)
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes an amino group, a dimethylaminoethyl group, and a methylpyridine carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-cyanopyridine with dimethylamine and formaldehyde under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, electrophiles, and other reagents in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis and drug delivery systems.
N-(2-Dimethylaminoethyl)acrylamide: Another similar compound with applications in organic synthesis and material science.
Uniqueness
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
827588-38-5 |
|---|---|
Formule moléculaire |
C11H18N4O |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
6-amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-14(2)6-7-15(3)11(16)9-4-5-10(12)13-8-9/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
Clé InChI |
YWKWXJQUHBVSEK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C(=O)C1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




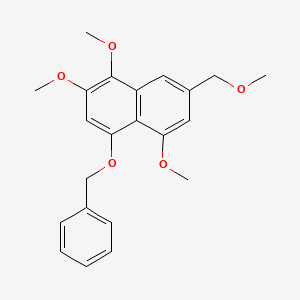
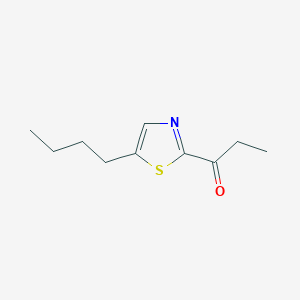
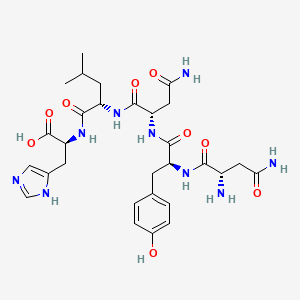
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
